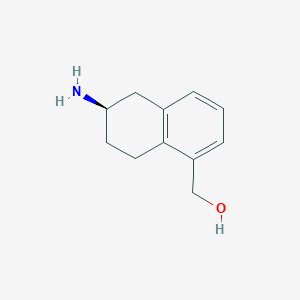

(R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol

Description

(R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is a chiral tetralin derivative featuring a partially hydrogenated naphthalene core (positions 5–8) with a primary amine group at position 6 and a hydroxymethyl group (-CH2OH) at position 1. The (R)-configuration at the chiral center (C6) distinguishes it from its (S)-enantiomer, which may exhibit divergent biological activities.

Propriétés

Formule moléculaire |

C11H15NO |

|---|---|

Poids moléculaire |

177.24 g/mol |

Nom IUPAC |

[(6R)-6-amino-5,6,7,8-tetrahydronaphthalen-1-yl]methanol |

InChI |

InChI=1S/C11H15NO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-3,10,13H,4-7,12H2/t10-/m1/s1 |

Clé InChI |

MCZDRSDRUYHKCH-SNVBAGLBSA-N |

SMILES isomérique |

C1CC2=C(C[C@@H]1N)C=CC=C2CO |

SMILES canonique |

C1CC2=C(CC1N)C=CC=C2CO |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (R)-(6-Amino-5,6,7,8-tétrahydronaphthalen-1-yl)méthanol implique généralement la réduction d'un précurseur cétonique ou aldéhydique correspondant. Une méthode courante est l'hydrogénation catalytique de (R)-(6-Amino-5,6,7,8-tétrahydronaphthalen-1-yl)cétone en utilisant un catalyseur approprié tel que le palladium sur charbon dans des conditions douces. La réaction est réalisée en présence d'hydrogène gazeux à température ambiante et à pression atmosphérique.

Méthodes de production industrielle

Dans un contexte industriel, la production de (R)-(6-Amino-5,6,7,8-tétrahydronaphthalen-1-yl)méthanol peut impliquer des processus plus évolutifs tels que l'hydrogénation en flux continu. Cette méthode permet une production efficace et constante du composé en faisant passer le précurseur à travers un réacteur contenant le catalyseur et l'hydrogène gazeux.

Analyse Des Réactions Chimiques

Nucleophilic Reactions

The primary amine group demonstrates nucleophilic character, enabling participation in:

Acid-base reactions

-

Forms stable salts with mineral acids (e.g., HCl, HBr) or organic acids (e.g., acetic acid).

-

Protonation occurs preferentially at the amino group (pKa ≈ 9.2–9.8), facilitating solubility adjustments in polar solvents.

Alkylation/Acylation

-

Reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated derivatives under mild basic conditions (K₂CO₃, DMF, 50°C).

-

Acylated with acid chlorides (e.g., acetyl chloride) to yield amides (Table 1).

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| N-Acetylation | Acetyl chloride | Et₃N, DCM, 0°C→RT | N-Acetyl derivative | 78 | |

| N-Benzylation | Benzyl bromide | K₂CO₃, DMF, 50°C | N-Benzyl derivative | 65 |

Condensation Reactions

The hydroxymethyl group participates in dehydration and cross-coupling:

Esterification

-

Forms esters with carboxylic acids via Steglich esterification (DCC, DMAP).

-

Reacts with chlorinated phosphorus reagents (e.g., POCl₃) to generate phosphate esters.

Reductive Amination

-

Condenses with aldehydes/ketones (e.g., arylpiperazine aldehydes) under NaBH₃CN or H₂/Pd-C to form secondary amines .

Key Example :

Reacting with aldehyde 7b (Scheme 1 in ) yields (±)-8b via reductive amination (NaBH(OAc)₃, CH₂Cl₂, RT, 72 hr), achieving 68% yield .

Oxidation-Reduction

Oxidation :

-

Swern oxidation (oxalyl chloride, DMSO) converts the hydroxymethyl group to a carbonyl, producing (R)-6-amino-5,6,7,8-tetrahydronaphthalen-1-carbaldehyde .

-

MnO₂ selectively oxidizes the alcohol to aldehyde without affecting the amine.

Reduction :

Cyclization and Heterocycle Formation

Intramolecular reactions enable synthesis of bioactive heterocycles:

-

Reacts with phosgene to form oxazolidinones via carbamate intermediates .

-

Under Mitsunobu conditions (DIAD, PPh₃), forms ether-linked macrocycles with diols.

Stereochemical Integrity

The (R)-configuration remains preserved in most reactions due to:

-

Mild reaction conditions avoiding racemization (pH < 10, T < 80°C).

-

Chiral HPLC analysis confirms >98% enantiomeric excess in N-acylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Neuroprotective Agents

One of the primary applications of (R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is its role as a neuroprotective agent in the treatment of neurodegenerative diseases such as Parkinson's disease. Research has shown that derivatives of this compound can act as dopamine D2/D3 receptor agonists, which are crucial for managing symptoms associated with Parkinson's disease. Structural modifications have been explored to enhance its efficacy and selectivity towards these receptors .

Case Study: Dopamine Receptor Agonism

In a study examining various derivatives of tetrahydronaphthalene compounds, it was found that certain modifications significantly increased the binding affinity to dopamine receptors, suggesting potential for developing new therapeutic agents for Parkinson's disease .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that modifications of the tetrahydronaphthalene structure can lead to compounds with significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Tetrahydronaphthalene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Mycobacterium smegmatis | 6.25 µg/mL |

| Compound B | Pseudomonas aeruginosa | 12.5 µg/mL |

| Compound C | Staphylococcus aureus | 25 µg/mL |

This table summarizes findings from a study where several derivatives were screened for their antibacterial activity. Compounds derived from this compound exhibited promising results against Mycobacterium smegmatis and other pathogens .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various synthetic routes.

Synthetic Pathways

Recent patents have described novel synthetic methods for creating amino boronic esters using this compound as a precursor. These methods enhance the efficiency and yield of synthesizing biologically active compounds .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have conducted extensive SAR studies to identify key functional groups that enhance its biological activity.

Findings from SAR Studies

Studies indicate that specific substitutions on the naphthalene ring can significantly impact the compound's interaction with biological targets. For instance, introducing electron-withdrawing groups has been shown to increase potency against certain bacterial strains .

Mécanisme D'action

The mechanism of action of ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The tetralin backbone (5,6,7,8-tetrahydronaphthalene) is a common feature among analogs. Key differences arise in substituent positions and stereochemistry:

Key Observations :

Pharmacological Profiles

Receptor Binding and Selectivity

- A61603: Exhibits nanomolar affinity for α1A-adrenergic receptors (Ki = 0.6 nM) due to its sulfonamide and imidazoline groups .

- Analogous compounds like 7-amino-5,6,7,8-tetrahydronaphthalen-2-ol show dopaminergic activity (EC50 = 120 nM at D2 receptors) .

Physicochemical Properties

- logP : Estimated logP for the target compound is ~1.2 (calculated using ChemDraw), lower than A61603 (logP ~2.5) due to polar substituents.

- Solubility: Higher aqueous solubility (>10 mg/mL) compared to non-hydroxylated analogs like 5,6,7,8-tetrahydro-1-naphthol (<1 mg/mL) .

Activité Biologique

(R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol (CAS Number: 1389799-97-6) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₁H₁₅NO

- Molecular Weight : 177.24 g/mol

- Structural Characteristics : The compound features a tetrahydronaphthalene core with an amino group and a hydroxymethyl substituent, which are critical for its biological interactions.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors and transporters. Preliminary studies suggest that it may act as a modulator of serotonin receptors and potentially influence dopaminergic pathways.

Interaction with Serotonin Receptors

Research indicates that compounds structurally related to this compound exhibit affinity for serotonin 5-HT receptors. Specifically, studies have shown that modifications in the naphthalene structure can enhance binding affinity to 5-HT2C receptors while also demonstrating inverse agonist properties at 5-HT2A receptors .

Biological Activity Overview

Case Studies and Research Findings

- Serotonin Receptor Modulation

- Neuroprotective Effects

- Antimicrobial Activity

Q & A

Basic: What synthetic methodologies are reported for (R)-(6-amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol and its analogs?

Answer:

Synthesis of tetrahydronaphthalene derivatives often involves functional group transformations, such as acetylation, oxidation, or stereoselective amination. For example:

- Acetylation : A methoxy-tetrahydronaphthalenol derivative was acetylated using acetic anhydride (Ac₂O), triethylamine (Et₃N), and DMAP in CH₂Cl₂, achieving 95% yield .

- Oxidation : DDQ (dichlorodicyanoquinone) in dioxane/water selectively oxidizes tetrahydronaphthalene to ketone derivatives (65% yield) .

- Stereoselective synthesis : Chiral resolution or asymmetric catalysis is critical for obtaining the (R)-enantiomer. X-ray crystallography (1.3 Å resolution) is often employed to confirm stereochemistry .

Key Considerations : Optimize reaction conditions (solvent, catalyst, temperature) to minimize racemization. Use flash chromatography for purification and NMR (e.g., ¹H, ¹³C) for structural validation .

Basic: How is the stereochemistry of this compound confirmed experimentally?

Answer:

High-resolution X-ray crystallography is the gold standard for stereochemical assignment. For example:

- In related compounds, X-ray diffraction at 1.3 Å resolution resolved chiral centers in complex with proteins (e.g., retinol-binding protein 1) .

- Alternative methods include chiral HPLC or circular dichroism (CD) spectroscopy.

Methodological Tip : Co-crystallization with a binding partner (e.g., CRBP1) enhances crystal quality for X-ray analysis .

Advanced: What experimental strategies distinguish α1A-adrenoceptor selectivity of this compound in pharmacological studies?

Answer:

To assess receptor subtype selectivity (e.g., α1A vs. α1B/D):

- Functional assays : Measure agonist potency in isolated tissues (e.g., rabbit aorta for α1D, mesenteric artery for α1A). A61603, a structural analog, showed 235-fold higher potency at α1A receptors in mouse mesenteric beds .

- Antagonist profiling : Use subtype-selective antagonists (e.g., WB4101 for α1A, 5-methyl-urapidil for α1A/D) in Schild regression analysis .

- Radioligand binding : Compare affinity in cell lines expressing recombinant α1A, α1B, or α1D receptors .

Critical Analysis : Contradictions in subtype selectivity may arise from species differences (e.g., human vs. rodent receptors) or assay conditions (e.g., calcium signaling vs. contractility) .

Advanced: How are data contradictions resolved when evaluating this compound’s activity at trace amine-associated receptors (TAARs)?

Answer:

TAAR modulation studies require:

- Orthogonal assays : Compare cAMP accumulation (TAAR1’s primary pathway) with β-arrestin recruitment or electrophysiology .

- Knockout models : Validate target engagement using TAAR1-KO cells or animals to rule off-target effects.

- Structural analogs : Test derivatives (e.g., 6-amino-5,6,7,8-tetrahydronaphthalen-2-yl vs. 3-aminochroman-7-yl) to identify pharmacophore elements .

Example : Patent data (WO2016/016162) highlights TAAR1 affinity but may conflict with adrenoceptor activity; cross-screening against α1/β-adrenoceptors is essential .

Basic: What analytical techniques validate the purity and stability of this compound under storage conditions?

Answer:

- HPLC-MS : Quantify purity (>95%) and detect degradation products (e.g., oxidation of methanol to aldehyde).

- Stability studies : Store at -20°C in anhydrous DMSO or sealed containers to prevent hydrolysis. Monitor via ¹H NMR for decomposition .

- Thermogravimetric analysis (TGA) : Assess thermal stability under stress conditions (40–60°C) .

Advanced: How is the compound’s pharmacokinetic profile evaluated in preclinical models?

Answer:

- ADME studies :

- In vivo PK : Administer IV/PO in rodents; measure plasma half-life (t½), volume of distribution (Vd), and bioavailability. For CNS targets, assess brain-to-plasma ratio via LC-MS/MS .

Challenge : Hydroxyl and amino groups may enhance solubility but reduce blood-brain barrier penetration. Prodrug strategies (e.g., acetylated methanol) can improve CNS delivery .

Advanced: What structural insights guide the design of derivatives with improved selectivity for dopamine D1 vs. adrenergic receptors?

Answer:

- Crystallography : Resolve ligand-receptor complexes (e.g., D1 receptor with bound compound) to identify key interactions (e.g., hydrogen bonds with Ser198/202) .

- SAR Studies :

- Computational docking : Use molecular dynamics simulations to predict binding modes and off-target risks .

Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

Answer:

- PPE : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods during synthesis/handling to avoid inhalation (H319/H335 hazards) .

- First aid : For skin contact, wash with water; for ingestion, seek medical attention and provide SDS .

Advanced: How do researchers address discrepancies in reported EC₅₀ values across functional assays?

Answer:

- Standardize conditions : Use identical buffer composition (e.g., Krebs-bicarbonate for vascular studies) and temperature .

- Control for modulators : Add uptake inhibitors (e.g., cocaine for norepinephrine transporters) to isolate receptor effects .

- Meta-analysis : Compare datasets using normalized metrics (e.g., pD₂ values) and assess inter-lab variability via collaborative studies .

Advanced: What strategies optimize yield in large-scale synthesis without racemization?

Answer:

- Catalyst optimization : Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation of ketone intermediates .

- Flow chemistry : Continuous processing minimizes exposure to racemization-prone conditions (e.g., high pH) .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track enantiomeric excess in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.